Cas no 19559-59-2 (Acetic acid,2,2-dichloro-, potassium salt (1:1))
Acetic acid,2,2-dichloro-, potassium salt (1:1) Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid,2,2-dichloro-, potassium salt (1:1)
- Method 300.1 Surrogate Standard
- NULL
- Potassium dichloroacetate
- potassium,2,2-dichloroacetate
- Dichlor-essigsaeure,Kaliumsalz
- Dichlor-essigsaeure,Kalium-Verbindung
- dichloressigsaures Kalium
- dichloroacetate potassium
- Dichloroacetic acid potassium salt
- Potassium dichloroacetate 98%
- DICHLOROACETIC ACID, POTASSIUM SALT
- Potassium dichloroacetate, 98%
- potassium;2,2-dichloroacetate
- AMY37994
- Acetic acid, dichloro-, potassium salt
- DTXSID70635580
- AKOS015892862
- KDGSZJXXQWMOKP-UHFFFAOYSA-M
- 19559-59-2
- SCHEMBL108299
- Dichloroacetate, Potassium
- DTXCID20586331
-
- MDL: MFCD00075411
- Inchi: 1S/C2H2Cl2O2.K/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1
- InChI Key: KDGSZJXXQWMOKP-UHFFFAOYSA-M
- SMILES: [K+].ClC(C(=O)[O-])Cl
Computed Properties
- Exact Mass: 165.89900
- Monoisotopic Mass: 165.8990661g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 64.7
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 40.1Ų
Experimental Properties
- Color/Form: solid
- Melting Point: 200 °C (dec.) (lit.)
- Boiling Point: No data available
- Flash Point: No data available
- PSA: 40.13000
- LogP: -0.46000
- Solubility: Not determined
- Vapor Pressure: No data available
Acetic acid,2,2-dichloro-, potassium salt (1:1) Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P264-P280-P304+P340+P312-P337+P313-P403+P233
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Acetic acid,2,2-dichloro-, potassium salt (1:1) Customs Data
- Customs Data:
United Statescustoms code:
2915905000Summary:
2915905000. Nonaromatic derivatives of saturated acyclic monocarboxylic acids(Ester only,Anhydrides and acyl halides). general tariff: 3.8%48/. Special tariff: Free (A,AU,BH,CA,CL,CO,E,IL,J,JO,K,MA,MX,OM,P,PA,PE,SG). tariff 2: 25.0%
Acetic acid,2,2-dichloro-, potassium salt (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02230-10g |
Acetic acid,2,2-dichloro-, potassium salt (1:1) |
19559-59-2 | 98% | 10g |
¥538.0 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 348082-10G |
Acetic acid,2,2-dichloro-, potassium salt (1:1) |
19559-59-2 | 10g |
¥448.79 | 2023-12-07 | ||
| BAI LING WEI Technology Co., Ltd. | M-300.1-SS-100mL |
Method 300.1 Surrogate Standard,0.5000 mg/mL in Water |
19559-59-2 | 0.5000 mg/mL in Water | 100mL |
¥ 1634 | 2022-04-26 | |
| Aaron | AR003UL5-10g |
Potassium dichloroacetate |
19559-59-2 | 10g |
$92.00 | 2023-12-14 | ||
| BAI LING WEI Technology Co., Ltd. | J29M-300.1-SS-100ml |
Acetic acid,2,2-dichloro-, potassium salt (1:1) |
19559-59-2 | 0.5000 mg/mL in Water | 100ml |
¥1719 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | J30348082-10g |
Acetic acid,2,2-dichloro-, potassium salt (1:1) |
19559-59-2 | 98% | 10g |
¥534 | 2023-11-24 | |
| A2B Chem LLC | AB78509-10g |
Potassium dichloroacetate |
19559-59-2 | 98% | 10g |
$169.00 | 2024-04-20 |
Acetic acid,2,2-dichloro-, potassium salt (1:1) Related Literature
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Mohammad Malekzadeh,Mark T. Swihart Chem. Soc. Rev. 2021 50 7132
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Sara E. Skrabalak Phys. Chem. Chem. Phys. 2009 11 4930
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3. CXLI.—Contributions to the history of glyoxylic acidHeinrich Debus J. Chem. Soc. Trans. 1904 85 1382
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E. H. Farmer,G. M. Bennett,J. W. Baker,S. G. P. Plant Annu. Rep. Prog. Chem. 1931 28 66
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids and derivatives Alpha-halocarboxylic acids
Additional information on Acetic acid,2,2-dichloro-, potassium salt (1:1)
Acetic acid,2,2-dichloro-, potassium salt (1:1) (CAS No. 19559-59-2): A Comprehensive Technical Overview
The chemical compound Acetic acid,2,2-dichloro-, potassium salt (1:1), identified by its CAS No. 19559-59-2, is a specialized potassium derivative of dichloroacetic acid. This white crystalline powder is widely utilized in organic synthesis, pharmaceutical intermediates, and niche industrial applications due to its unique reactivity and solubility profile. Researchers frequently search for "potassium dichloroacetate uses" or "CAS 19559-59-2 solubility," reflecting growing interest in its physicochemical properties.
In modern laboratories, this compound has gained attention for its role in sustainable chemistry initiatives. Queries like "green synthesis with potassium dichloroacetate" highlight its potential in catalytic reactions and biodegradable material development. The 2,2-dichloroacetate anion exhibits distinctive electronic effects, making it valuable for modifying reaction pathways – a topic frequently explored in "organocatalyst design" research circles.
The thermal stability of Acetic acid,2,2-dichloro-, potassium salt (1:1) (often abbreviated as KDCAA in technical literature) has become particularly relevant for energy storage applications. Recent studies investigating "electrolyte additives for batteries" have examined its conductive properties, with patent databases showing increased activity around this CAS 19559-59-2 derivative. Analytical chemists typically characterize it through FTIR (1400-1600 cm-1 carboxylate stretch) and XRD (characteristic lattice spacing at 4.2Å).
From a molecular standpoint, the compound's 1:1 stoichiometry ensures precise reactivity in synthetic applications. Pharmaceutical researchers searching for "potassium salt prodrug development" often evaluate this material due to its balanced hydrophilicity-lipophilicity profile (logP ≈ -0.3). The dichloroacetate moiety contributes to both hydrogen bonding capacity (δ+ on carbonyl carbon) and electron-withdrawing characteristics, enabling diverse transformation pathways.
Industrial scale applications leverage the compound's stability in aqueous systems (pH 6-8). Process chemists frequently inquire about "bulk potassium dichloroacetate suppliers" for continuous manufacturing systems. Recent advancements in "flow chemistry compatible reagents" have highlighted this CAS 19559-59-2 material's pumpability and consistent purity (>98% by HPLC). Its decomposition temperature (228°C) makes it suitable for elevated temperature reactions.
Environmental considerations have spurred research into the biodegradation pathways of 2,2-dichloroacetate salts. Microbiological studies addressing "haloacetate microbial metabolism" demonstrate that specialized soil bacteria can mineralize the compound through dehalogenase enzymes. This aligns with increasing regulatory focus on "sustainable chemical alternatives" in industrial applications.
The crystallization behavior of Acetic acid,2,2-dichloro-, potassium salt (1:1) presents unique opportunities in materials science. Nanotechnology researchers investigating "anion-templated crystal engineering" have utilized its defined molecular geometry (C2 symmetry) to construct porous coordination polymers. The potassium cation's ionic radius (1.38Å) creates predictable lattice parameters valuable for "molecular sieve design" applications.
Analytical method development for this compound frequently appears in chromatography forums under searches like "HPLC separation of halogenated carboxylates." The optimal mobile phase typically combines phosphate buffer (25mM, pH 3.0) with 15% acetonitrile, yielding sharp peaks (asymmetry factor 1.1-1.3) on C18 columns. These protocols are crucial for quality control in "high-purity chemical manufacturing" environments.
Emerging research explores the compound's potential in "coordination chemistry" applications. The dichloroacetate ligand demonstrates versatile binding modes (η1-O, η2-O,O') with transition metals, particularly in designing "water-soluble metal complexes." This has implications for catalytic systems requiring both aqueous compatibility and tunable Lewis acidity.
From a regulatory perspective, proper handling of CAS 19559-59-2 requires understanding its material safety profile. Technical databases show frequent searches for "potassium dichloroacetate SDS" and "compatibility with stainless steel," reflecting practical usage concerns. The compound's stability in polyethylene containers makes it suitable for long-term storage under ambient conditions.
The future research trajectory for this material appears in queries like "innovative applications of dichloroacetate salts." Recent patent literature suggests potential in "polymeric flame retardants" and "electrolyte formulations," with particular interest in its char-forming characteristics and ionic conductivity properties. These developments position Acetic acid,2,2-dichloro-, potassium salt (1:1) as a versatile building block for advanced materials.
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